molecular formula C24H20N2O5S B2911976 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 902278-95-9

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2911976
CAS No.: 902278-95-9
M. Wt: 448.49
InChI Key: VJEXDKFATCVAEG-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It is suggested that the compound may inhibit the map kinase pathway

Biochemical Pathways

The compound may affect the MAP kinase pathway . This pathway plays a crucial role in regulating cellular activities such as growth, proliferation, differentiation, migration, and apoptosis. Therefore, any changes in this pathway could have significant downstream effects.

Result of Action

Given its potential role in inhibiting the map kinase pathway , it may have antineoplastic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline, phenylsulfonyl chloride, and quinoline derivatives. The reaction conditions may involve:

    Step 1: Nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline.

    Step 2: Reduction of the nitro group to form 3-methoxy-4-aminophenyl.

    Step 3: Acylation with acetic anhydride to form the acetamide derivative.

    Step 4: Coupling with phenylsulfonyl chloride to introduce the sulfonyl group.

    Step 5: Cyclization with quinoline derivatives under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
  • N-(4-methoxyphenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide
  • N-(3-methoxyphenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)propionamide

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring and the presence of both methoxy and sulfonyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-31-18-9-7-8-17(14-18)25-23(27)16-26-15-22(24(28)20-12-5-6-13-21(20)26)32(29,30)19-10-3-2-4-11-19/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEXDKFATCVAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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